molecular formula C23H18ClFN2O4 B12640284 5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol

5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol

Cat. No.: B12640284
M. Wt: 440.8 g/mol
InChI Key: GJXGNEAITVAKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, halogen substituents, and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzyl ring.

    Etherification: Formation of the benzyl ether linkage.

    Pyrazole Formation: Construction of the pyrazole ring through cyclization reactions.

    Phenol Functionalization: Introduction of the phenol group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of halogen atoms with other substituents.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride
  • 3-chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
  • 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde

Uniqueness

5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H18ClFN2O4

Molecular Weight

440.8 g/mol

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C23H18ClFN2O4/c1-29-16-4-6-17(7-5-16)31-22-12-26-27-23(22)19-9-8-18(11-21(19)28)30-13-14-2-3-15(25)10-20(14)24/h2-12,28H,13H2,1H3,(H,26,27)

InChI Key

GJXGNEAITVAKAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.